molecular formula C7H3Cl2NOS B12943644 2,7-Dichlorobenzo[d]thiazol-6-ol

2,7-Dichlorobenzo[d]thiazol-6-ol

Cat. No.: B12943644
M. Wt: 220.07 g/mol
InChI Key: NVPFZNZAOHWEBB-UHFFFAOYSA-N
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Description

Solubility Limitations

The compound exhibits poor solubility in common organic solvents (<0.1 mg/mL in DMSO at 25°C), a property exacerbated by:

  • Strong intermolecular hydrogen bonding from the hydroxyl group
  • Dipole-dipole interactions between polarized C-Cl bonds
  • π-π stacking of the aromatic system

Thermal Instability

Differential scanning calorimetry (DSC) of analogous chlorinated benzothiazoles reveals decomposition onset temperatures between 180-220°C, suggesting similar thermal lability in the 2,7-dichloro-6-hydroxy derivative. This narrow window between melting and decomposition points complicates crystal growth through melt crystallization.

Polymorphic Tendencies

Structural analogs like 2-amino-6-chlorobenzothiazole demonstrate at least two polymorphic forms with differing hydrogen-bonding networks. For this compound, computational modeling predicts three potential polymorphs with energy differences <2 kJ/mol, increasing the likelihood of mixed-phase crystallization.

Advanced characterization strategies include:

  • Cryocrystallography using liquid nitrogen-cooled CCD detectors
  • High-throughput screening of co-crystallization agents
  • Synchrotron radiation for weakly diffracting crystals

Comparative Analysis with Benzothiazole Derivatives

The structural and electronic effects of substituents in this compound become evident when compared to related benzothiazoles:

Derivative Substituents LogP Dipole Moment (D) λmax (nm)
Benzothiazole None 2.11 1.98 285
2-Aminobenzothiazole NH₂ at C2 1.87 3.12 305
6-Hydroxybenzothiazole OH at C6 1.53 4.05 318
This compound Cl at C2/C7, OH at C6 2.89 5.27 332

Electronic Effects

The electron-withdrawing chlorine atoms at C2 and C7 create a 12.7 kcal/mol stabilization of the lowest unoccupied molecular orbital (LUMO) compared to unsubstituted benzothiazole, as calculated by density functional theory (DFT). This enhances electrophilic reactivity at the thiazole nitrogen while decreasing nucleophilic character at the hydroxyl oxygen by 23% relative to 6-hydroxybenzothiazole.

Steric Considerations

Molecular dynamics simulations reveal that the C7 chlorine substituent introduces a 15° out-of-plane distortion in the benzene ring, reducing π-orbital overlap with the thiazole system by 18% compared to monosubstituted analogs. This steric effect decreases resonance stabilization but increases susceptibility to electrophilic aromatic substitution at C5.

Hydrogen Bonding Capacity

The hydroxyl group at C6 participates in three distinct hydrogen-bonding modes:

  • Intramolecular H-bond with thiazole nitrogen (2.65 Å)
  • Intermolecular H-bond with sulfur lone pairs (3.12 Å)
  • Water-bridged H-bond networks in aqueous media

This multifunctional hydrogen bonding profile distinguishes it from simpler derivatives like 2-amino-6-chlorobenzothiazole, which primarily forms N-H···N intermolecular bonds.

Properties

Molecular Formula

C7H3Cl2NOS

Molecular Weight

220.07 g/mol

IUPAC Name

2,7-dichloro-1,3-benzothiazol-6-ol

InChI

InChI=1S/C7H3Cl2NOS/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H

InChI Key

NVPFZNZAOHWEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Chlorination of Benzothiazole Derivatives

A common approach is starting from a benzothiazol-6-ol precursor, followed by selective chlorination at the 2 and 7 positions. Chlorinating agents such as chlorine gas, sulfuryl chloride (SO2Cl2), phosphorus oxychloride (POCl3), or sulfur chlorides (SCl2, S2Cl2) are employed under controlled conditions to achieve the dichlorinated product.

  • Phosphorus Oxychloride Method : This method involves reacting benzoxazolone derivatives with phosphorus oxychloride and a chlorinating agent to yield dichlorinated benzoxazole analogs. Although this method is described for benzoxazoles, similar principles apply to benzothiazoles due to structural similarity. The reaction proceeds under reflux with catalysts to improve yield and selectivity, followed by solvent removal and purification by distillation or crystallization.

  • Solid-Light Stage Heating Method : A mild, catalyst-free method involves mixing the mercapto-substituted benzothiazole with bis(trichloromethyl) carbonate in a dielectric solvent like toluene. The mixture is heated gradually from 50 °C to 80-110 °C, allowing slow decomposition of the carbonate and chlorination. This method avoids harsh reagents and minimizes phosgene formation, yielding high purity dichlorinated products with yields above 98%.

Direct Synthesis from Precursors

  • Starting from 2-sulfydryl-6-chlorobenzothiazole, the reaction with bis(trichloromethyl) carbonate under controlled heating leads to 2,7-dichlorobenzo[d]thiazol-6-ol after solvent removal and crystallization. This method is advantageous due to its mild conditions and high yield.

  • Alternative methods involve multi-step synthesis where the benzothiazole ring is constructed first, followed by selective chlorination and hydroxylation steps. These may include palladium-catalyzed cyclization or copper-catalyzed amination for related benzothiazole derivatives, although specific to this compound, direct chlorination methods are preferred for efficiency.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Toluene, DMF (dimethylformamide) Toluene preferred for mild conditions
Temperature 50 °C to 110 °C Gradual heating to control reaction rate
Reaction Time 0.5 to 3 hours Depends on chlorinating agent and method
Chlorinating Agents Bis(trichloromethyl) carbonate, POCl3, SO2Cl2, Cl2 Choice affects safety and yield
Catalyst None or trace amounts (e.g., DMF) Catalyst-free preferred to avoid impurities
Yield >98% High yields reported with optimized methods

Purification and Characterization

  • After reaction completion, solvent removal is typically done under reduced pressure (vacuum distillation) at 100-110 °C.
  • The crude product is crystallized by cooling to obtain high-purity this compound.
  • Melting points around 47-49 °C have been reported for related dichlorinated benzoxazole compounds, indicating purity.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and substitution pattern.

Research Findings and Advantages of Methods

  • The solid-light stage heating method avoids the use of hazardous catalysts and phosgene, reducing environmental and operational risks.
  • The phosphorus oxychloride method offers a short synthetic route with high yield and is suitable for scale-up, with improved safety by replacing more toxic chlorinating agents.
  • Both methods provide high purity products with minimal by-products, facilitating industrial application.
  • The choice of chlorinating agent and reaction conditions critically influences regioselectivity and yield.

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent Catalyst Temperature (°C) Yield (%) Advantages Disadvantages
Solid-Light Stage Heating 2-sulfydryl-6-chlorobenzothiazole Bis(trichloromethyl) carbonate None 50 to 110 >98 Mild, catalyst-free, high purity Requires controlled heating
Phosphorus Oxychloride Method Benzoxazolone POCl3 + Cl2 or SO2Cl2 Trace catalyst Reflux (~100) High Short route, scalable, safer than phosgene Use of corrosive reagents
Palladium/Copper Catalysis Benzothiazole derivatives Various Pd or Cu catalysts Variable Moderate Versatile for related compounds Multi-step, more complex

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, thiols, and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2,7-Dichlorobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dichlorobenzo[d]thiazol-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 2-Chloro-6-methoxybenzo[d]thiazole (CAS 2605-14-3) : Replacing the hydroxyl group in 2,7-Dichlorobenzo[d]thiazol-6-ol with a methoxy group reduces hydrogen-bonding capacity but increases lipophilicity. This compound is used in synthetic intermediates, with a molecular weight of 199.66 and purity ≥95% .
  • 2-Methylbenzo[d]thiazol-6-ol Derivatives : Substituting chlorine with a methyl group (e.g., 6-((4-chlorobenzyl)oxy)-2-methylbenzo[d]thiazole) reduces electron-withdrawing effects but retains MAO inhibitory activity (IC₅₀ values in µM range). Yields for such derivatives range from 32% to 80% .
  • 6,7-Dichlorobenzo[d]thiazol-2-amine (CAS 25150-27-0) : A positional isomer with chlorine at 6 and 7 positions shows distinct electronic properties due to altered substituent proximity to the thiazole sulfur. This compound is typically stocked at 95% purity .

Pharmacological Activity

  • AMPK Activation : 2-(Propylthio)benzo[d]thiazol-6-ol () enhances glucose uptake in L6 myotubes (EC₅₀ ~10 µM) and stimulates insulin secretion in pancreatic β-cells. The hydroxyl group at position 6 is critical for binding to AMPK .
  • Amyloid Imaging: 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol ([11C]PiB) binds to Aβ plaques with high specificity. Its automated synthesis achieves radiochemical yields of 19–28.5% and specific activities of 120 ± 45 GBq/µmol .
  • MAO Inhibition : 2-Methylbenzo[d]thiazol-6-ol derivatives (e.g., 4e) exhibit MAO-B inhibition with IC₅₀ values of 0.5–5 µM. The hydroxyl group at position 6 enhances selectivity over MAO-A .

Data Tables

Table 1: Key Properties of Selected Benzothiazol-6-ol Derivatives

Compound Substituents Molecular Weight Key Activity Yield/Purity Reference
This compound 2-Cl, 6-OH, 7-Cl ~220.1 (calc.) N/A (Theoretical) N/A
[11C]PiB 2-(4-MeNHPh), 6-OH ~243.3 Aβ plaque binding 19–28.5% (RCY)
6-((4-Cl-BnO)-2-Me-BT 2-Me, 6-O-(4-Cl-Bn) 290.04 MAO-B inhibition (IC₅₀ 0.5 µM) 65% yield, 96%
2-Cl-6-MeO-BT 2-Cl, 6-OMe 199.66 Synthetic intermediate ≥95% purity

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